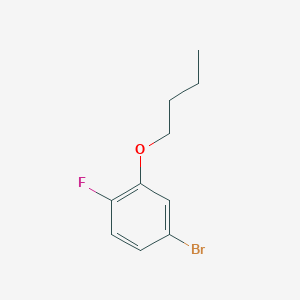

1-Bromo-3-n-butyloxy-4-fluorobenzene

説明

¹H NMR (400 MHz, CDCl₃) :

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 0.97 | t (J=7.4 Hz) | 3H | Butoxy terminal -CH₃ |

| 1.43–1.53 | m | 2H | Butoxy -CH₂- |

| 1.71–1.78 | m | 2H | Butoxy -CH₂- adjacent to oxygen |

| 3.91 | t (J=6.6 Hz) | 2H | Butoxy -OCH₂- |

| 6.68 | d (J=8.8 Hz) | 1H | H-6 (meta to Br) |

| 7.26 | d (J=8.8 Hz) | 1H | H-3 (ortho to Br) |

¹³C NMR (100 MHz, CDCl₃) :

| δ (ppm) | Assignment |

|---|---|

| 13.9 | Butoxy -CH₃ |

| 19.3 | Butoxy γ-CH₂ |

| 31.4 | Butoxy β-CH₂ |

| 68.3 | Butoxy -OCH₂- |

| 115.7 | C-1 (F-substituted) |

| 132.2 | C-4 (Br-substituted) |

| 158.3 | C-2 (O-substituted) |

特性

IUPAC Name |

4-bromo-2-butoxy-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-2-3-6-13-10-7-8(11)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDYVSOMXTVVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Method Highlights:

- React fluorobenzene with bromine in the presence of a catalyst or under controlled temperature (10–100 °C) for 12–24 hours to selectively obtain 1-bromo-3-fluorobenzene with minimal formation of isomers such as 1-bromo-2-fluorobenzene or 1-bromo-4-fluorobenzene.

- Use of brominating agents like bromine or N-bromosuccinimide (NBS) under acidic or neutral solvents (e.g., acetic acid) to control regioselectivity and yield.

The introduction of the n-butyloxy group at the 3-position relative to bromine and 4-position relative to fluorine is typically achieved by nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis on a suitable hydroxy-substituted intermediate.

Typical Approaches:

- Starting from 1-bromo-3-hydroxy-4-fluorobenzene, react with n-butanol or butyl halide under basic conditions to form the ether linkage.

- Use of potassium carbonate or sodium hydride as base in polar aprotic solvents (e.g., DMF, DMSO) to facilitate the alkylation of the phenol group.

- Reaction temperatures typically range from room temperature to 80 °C, depending on the reactivity of the substrates.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | K2CO3, NaH | Strong base needed for phenol deprotonation |

| Alkylating agent | n-Butyl bromide or n-butanol | Alkyl halides preferred for higher reactivity |

| Solvent | DMF, DMSO | Polar aprotic solvents enhance SN2 reaction |

| Temperature | 25–80 °C | Higher temperature improves yield but may cause side reactions |

| Reaction time | 6–24 hours | Monitored by TLC or GC-MS for completion |

Alternative Synthetic Routes and Coupling Methods

Advanced synthetic routes may involve:

- Pd(0)-catalyzed coupling reactions (e.g., Buchwald-Hartwig etherification) to install the n-butyloxy group with high regioselectivity and yield.

- Use of lithiation followed by reaction with butyl halides for ether formation, especially when direct substitution is challenging.

These methods offer improved control over substitution patterns and functional group tolerance but require careful optimization of catalysts and ligands.

Summary Table of Preparation Methods

| Step | Method | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Bromination of fluorobenzene | Bromination with Br2 or NBS | Br2 or NBS, Acetic acid, 15–20 °C, 12–24 h | High regioselectivity, purity >97% |

| Ether formation | Williamson ether synthesis | 1-bromo-3-hydroxy-4-fluorobenzene, n-butyl bromide, K2CO3, DMF, 25–80 °C | Moderate to high yield, 6–24 h |

| Pd-catalyzed coupling | Buchwald-Hartwig etherification | Pd(0) catalyst, ligands, base, n-butyl alcohol/halide | High regioselectivity, scalable |

| Lithiation and alkylation | Organolithium intermediate + alkyl halide | n-BuLi, THF, -78 °C to RT, then alkyl halide | Requires low temp control, good yield |

Research Findings and Considerations

- The regioselective bromination of fluorobenzene is critical to avoid difficult-to-separate isomers.

- The choice of brominating agent and solvent significantly affects yield and purity; NBS in acetic acid is preferred for industrial scale.

- Etherification via Williamson synthesis is well-established but may require optimization to minimize side reactions such as elimination or over-alkylation.

- Pd-catalyzed coupling methods provide a modern alternative with superior selectivity and functional group tolerance but may increase cost and complexity.

- Lithiation methods provide a route to highly substituted aromatic ethers but require strict temperature control and inert atmosphere.

化学反応の分析

Types of Reactions

1-Bromo-3-n-butyloxy-4-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

Substitution: The major products depend on the nucleophile used in the reaction. For example, using phenylboronic acid in the Suzuki-Miyaura coupling yields a biphenyl derivative.

Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction typically results in the formation of alcohols or alkanes.

科学的研究の応用

1-Bromo-3-n-butyloxy-4-fluorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 1-Bromo-3-n-butyloxy-4-fluorobenzene depends on the specific application and the molecular targets involved. In general, the compound can interact with various enzymes and receptors, modulating their activity and affecting biochemical pathways. The presence of the bromine, fluorine, and n-butyloxy groups can influence the compound’s reactivity and binding affinity to target molecules.

類似化合物との比較

Key Compounds for Comparison:

1-Bromo-3-butoxy-4-chloro-2-fluorobenzene (C₁₀H₁₁BrClFO, CAS 943830-22-6):

- Differs by a chloro substituent at position 4 and fluoro at position 2.

- Higher molecular weight (281.55 g/mol) due to chlorine .

1-Bromo-4-fluorobenzene (C₆H₄BrF, CAS 460-00-4):

- Simpler structure with bromo (position 1) and fluoro (position 4).

- Lower molecular weight (175.0 g/mol) and reduced steric hindrance .

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (C₇H₃BrF₄O, CAS 105529-58-6):

- Contains a trifluoromethoxy group (electron-withdrawing) at position 1.

- Higher electronegativity compared to butoxy groups .

1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (C₇H₅BrFNO₃, CAS 1224629-07-5): Nitro group at position 4 increases toxicity and deactivates the aromatic ring .

Physical and Chemical Properties

生物活性

1-Bromo-3-n-butyloxy-4-fluorobenzene is an organic compound characterized by a benzene ring substituted with bromine, fluorine, and a n-butyloxy group. Its molecular formula is C10H12BrFO, and it is notable for its unique combination of substituents which influences its chemical properties and biological activity.

Chemical Structure

- IUPAC Name : 4-bromo-2-butoxy-1-fluorobenzene

- Molecular Formula : C10H12BrFO

- CAS Number : 1309933-37-6

Synthesis

The synthesis of this compound typically involves the bromination of 3-n-butyloxy-4-fluorobenzene. This process can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions are carefully controlled to ensure selective bromination at the desired position on the benzene ring.

The biological activity of this compound is largely determined by its interaction with various biological targets, including enzymes and receptors. The presence of the bromine, fluorine, and n-butyloxy groups can significantly affect the compound’s reactivity and binding affinity to these targets, potentially modulating their activity and influencing biochemical pathways.

Toxicological Studies

Toxicological data for related compounds like 1-bromo-4-fluorobenzene provide insight into potential safety concerns. For instance, acute toxicity studies have shown that exposure to high doses can lead to significant adverse effects, including lethargy, tremors, and weight loss in animal models. The median lethal dose (LD50) for 1-bromo-4-fluorobenzene was reported to be approximately 2,700 mg/kg in rats .

Summary of Toxicity Data

| Study Type | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Acute Oral Toxicity | 2,700 | Tremors, limpness, weight loss |

| Acute Inhalation Toxicity | 18,000 | Lethargy, tremors, respiratory distress |

Case Studies

Research has indicated that compounds similar to this compound are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. Their biological activity has been explored in various contexts:

- Pharmaceutical Applications : The compound may serve as a precursor in synthesizing drugs targeting specific enzymes involved in metabolic pathways.

- Enzyme Studies : It has been utilized in studies examining enzyme-catalyzed reactions, where it acts as a probe to elucidate mechanisms of action.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated benzene derivatives to better understand its unique properties:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-Bromo-4-fluorobenzene | Lacks n-butyloxy group | Similar toxicity profile |

| 1-Bromo-3-fluorobenzene | Lacks n-butyloxy group | Different reactivity due to fluorine |

| 1-Bromo-4-n-butyloxybenzene | Lacks fluorine atom | Varies in enzyme interaction |

Q & A

Basic Synthesis Methodology

Q: What is the standard synthetic route for preparing 1-bromo-3-n-butyloxy-4-fluorobenzene? A: The compound is synthesized via nucleophilic aromatic substitution. React 3-n-butyloxy-4-fluorophenol with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under anhydrous conditions. Monitor the reaction via TLC and quench with aqueous Na₂S₂O₃ to remove excess Br₂. Purify via silica gel chromatography (hexane/ethyl acetate, 9:1) to isolate the product .

Purification and Characterization

Q: What purification methods ensure high-purity product isolation? A: After synthesis, perform flash column chromatography using a gradient of hexane/ethyl acetate (95:5 to 85:15). Final recrystallization in ethanol at -20°C yields crystals with >98% purity (confirmed by HPLC). Characterize via ¹H/¹³C NMR, ¹⁹F NMR, and HRMS .

Spectroscopic Analysis

Q: How are key functional groups identified spectroscopically? A:

- ¹H NMR (400 MHz, CDCl₃):

- n-butyloxy chain: δ 0.95 (t, J=7.2 Hz, 3H), 1.45 (m, 2H), 1.80 (quintet, J=6.8 Hz, 2H), 4.02 (t, J=6.6 Hz, 2H).

- Aromatic protons: δ 6.85 (dd, J=8.4 Hz, 1H), 7.10 (d, J=2.4 Hz, 1H), 7.25 (m, 1H).

- ¹⁹F NMR: δ -110 ppm (CF coupling).

- HRMS: [M+H]⁺ calculated for C₁₀H₁₁BrFO₂: 277.9954 .

Advanced: Regioselectivity Challenges

Q: How to address competing substitution during bromination of 3-n-butyloxy-4-fluorophenol? A: Use directed ortho-bromination strategies. Pre-coordinate the phenolic oxygen with a Lewis acid (e.g., BF₃·OEt₂) to direct Br⁺ electrophiles to the para position relative to the hydroxyl group. Optimize reaction temperature (0–5°C) to minimize di-brominated byproducts .

Stability and Storage

Q: What storage conditions prevent decomposition? A: The compound is light-sensitive. Store in amber vials under nitrogen at -20°C. Thermal gravimetric analysis (TGA) shows stability up to 150°C. Avoid prolonged exposure to moisture to prevent ether bond hydrolysis .

Contradictions in Physicochemical Data

Q: How to resolve discrepancies in reported melting points? A: Polymorphism or trace solvents may cause variations. Validate purity via DSC (melting onset at 45–47°C) and compare with literature under identical drying conditions (e.g., vacuum drying at 40°C for 24 hours) .

Advanced: Computational Modeling

Q: How can DFT calculations aid in reaction optimization? A: Use Gaussian 16 to model transition states for bromination. B3LYP/6-31G(d) calculations predict activation energies for competing substitution pathways. Match computational results with experimental kinetic data to refine catalyst selection .

Byproduct Identification

Q: What are common byproducts in synthesis, and how are they characterized? A: Di-brominated derivatives (e.g., 1,3-dibromo-4-n-butyloxy-5-fluorobenzene) may form. Identify via GC-MS (m/z 355.89 [M+H]⁺) and isolate using preparative HPLC (C18 column, acetonitrile/water 70:30) .

Toxicity and Safety Protocols

Q: What safety measures are critical during handling? A: Use PPE (gloves, goggles) and work in a fume hood. The compound is a skin irritant (GHS Category 2). For spills, neutralize with 5% NaHCO₃ and dispose via hazardous waste protocols per OSHA guidelines .

Advanced: Cross-Coupling Applications

Q: How to optimize Suzuki-Miyaura couplings using this substrate? A: Use Pd(PPh₃)₄ (2 mol%), K₂CO₃, and arylboronic acids in THF/H₂O (4:1) at 80°C. Monitor conversion via ¹⁹F NMR (disappearance of δ -110 ppm signal). Typical yields range from 70–85% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。